Product packaging for 2,3-Dibromobenzo[b]thiophene(Cat. No.:CAS No. 6287-82-7)

2,3-Dibromobenzo[b]thiophene

Cat. No.: B1294826
CAS No.: 6287-82-7
M. Wt: 291.99 g/mol
InChI Key: TWZSIAFEFBKCNN-UHFFFAOYSA-N
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Description

Significance of Halogenated Thiophene (B33073) Systems in Contemporary Organic Chemistry

Halogenated thiophenes are a class of organic compounds that have garnered considerable attention in modern organic chemistry. numberanalytics.comnih.gov The introduction of halogen atoms onto the thiophene ring system significantly alters its electronic properties and reactivity, making these compounds valuable intermediates in a variety of chemical transformations. cymitquimica.comacs.org Thiophene itself is an aromatic heterocyclic compound that resembles benzene (B151609) in many of its reactions. wikipedia.org However, the presence of the sulfur atom and its lone pairs of electrons, which are delocalized in the π-electron system, imparts distinct characteristics. wikipedia.org

Halogenation of thiophenes, such as bromination, can occur readily to produce mono- and di-halogenated derivatives. wikipedia.org These halogenated thiophenes serve as key building blocks in the synthesis of more complex molecules, including pharmaceuticals, agrochemicals, and materials for organic electronics. numberanalytics.comnih.govwikipedia.org The carbon-halogen bond provides a reactive site for various cross-coupling reactions, such as Suzuki and Stille couplings, enabling the formation of new carbon-carbon bonds and the construction of elaborate molecular architectures. numberanalytics.com Furthermore, halogenated thiophenes have been investigated as solvent additives to control the morphology of organic solar cells, highlighting their role in materials science. rsc.org

Overview of Benzothiophene (B83047) Core Structure in Research Contexts

The benzothiophene core structure, which consists of a benzene ring fused to a thiophene ring, is a prominent scaffold in chemical research, particularly in medicinal chemistry and materials science. tandfonline.comnih.govresearchgate.net This bicyclic heteroaromatic system is present in a number of biologically active compounds and serves as a privileged structure in drug discovery. nih.govsrce.hr Derivatives of benzothiophene have demonstrated a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. nih.govresearchgate.net

In the realm of materials science, the benzothiophene framework is a key component in the design of organic semiconductors. researchgate.netmdpi.commdpi.com The extended π-conjugated system of benzothiophene and its derivatives facilitates charge transport, a crucial property for applications in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). researchgate.netmdpi.commdpi.com The ability to modify the benzothiophene core through substitution allows for the fine-tuning of its electronic and optical properties to meet the specific demands of various electronic devices. researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H4Br2S B1294826 2,3-Dibromobenzo[b]thiophene CAS No. 6287-82-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3-dibromo-1-benzothiophene
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InChI

InChI=1S/C8H4Br2S/c9-7-5-3-1-2-4-6(5)11-8(7)10/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

TWZSIAFEFBKCNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(S2)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4Br2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID60212041
Record name Benzo(b)thiophene, 2,3-dibromo-
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Molecular Weight

291.99 g/mol
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CAS No.

6287-82-7
Record name 2,3-Dibromobenzo(b)thiophene
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Record name Benzo(b)thiophene, 2,3-dibromo-
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Record name 2,3-Dibromobenzo(b)thiophene
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Record name 2,3-Dibromobenzo[b]thiophene
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Synthetic Methodologies for 2,3 Dibromobenzo B Thiophene and Its Analogues

Direct Bromination Approaches for Benzo[b]thiophene

Direct bromination of benzo[b]thiophene provides a straightforward route to bromo-substituted derivatives. However, controlling the regioselectivity to obtain the desired 2,3-dibromo isomer requires careful optimization of reaction conditions.

Electrophilic substitution on the benzo[b]thiophene ring system can occur at either the C2 or C3 position. While C3 substitution is generally preferred, a mixture of 2- and 3-substituted products, as well as disubstituted products, can be formed depending on the reaction conditions. chemicalbook.com

The direct bromination of benzo[b]thiophene with excess bromine in a suitable solvent like carbon tetrachloride can lead to the formation of 2,3-dibromobenzo[b]thiophene in high yield. chemicalbook.com The initial bromination tends to occur at the more nucleophilic C3 position to yield 3-bromobenzo[b]thiophene, which then undergoes further bromination at the C2 position. chemicalbook.com The use of N-bromosuccinimide (NBS) is another common method for bromination.

The regioselectivity of these reactions is a critical aspect. For instance, in the synthesis of related compounds, the choice of brominating agent and the presence of Lewis acids can influence the position of bromination.

The choice of solvent and other reaction parameters plays a crucial role in the outcome of the bromination of benzo[b]thiophene. Solvents such as carbon tetrachloride, dichloromethane (B109758), and acetonitrile (B52724) have been employed. chemicalbook.comgoogle.com For example, the bromination of 3-methyl-7-chlorobenzo[b]thiophene showed that while acetonitrile and dichloromethane were not suitable, n-hexane and n-heptane allowed the reaction to proceed with good stereoselectivity, minimizing the formation of di- and tribrominated byproducts. google.com

The reaction temperature is another key factor. Controlled bromination at room temperature can favor the formation of the monobrominated product, while the use of excess bromine and potentially higher temperatures drives the reaction towards the desired this compound. chemicalbook.com The use of a catalyst can also impact the reaction; for instance, iron(III) bromide is a common Lewis acid catalyst used in electrophilic aromatic bromination.

Palladium-Catalyzed Synthesis Routes

Palladium-catalyzed reactions offer powerful and versatile methods for the synthesis of substituted benzo[b]thiophenes, including those with bromine substituents at the 2 and 3 positions.

A highly effective two-step approach for the synthesis of 2,3-disubstituted benzo[b]thiophenes involves the palladium-catalyzed Sonogashira coupling of commercially available o-iodothioanisole with terminal acetylenes. acs.orgacs.orgnih.gov This is followed by an electrophilic cyclization of the resulting o-(1-alkynyl)thioanisole derivative. acs.orgacs.orgnih.gov

In a specific application of this methodology to produce this compound, (trimethylsilyl)acetylene can be coupled with o-iodothioanisole. acs.orgacs.orgnih.gov The subsequent cyclization of the silyl-containing thioanisole (B89551) intermediate using bromine (Br₂) as the electrophile affords the desired this compound. acs.orgacs.orgnih.gov This method is notable for its excellent yields and the ability to introduce a variety of substituents at the 2 and 3 positions by choosing the appropriate terminal acetylene (B1199291) and electrophile. acs.orgacs.orgnih.gov

Terminal AcetyleneElectrophileProductYieldReference
(Trimethylsilyl)acetyleneBr₂This compoundExcellent acs.orgacs.orgnih.gov
PhenylacetyleneI₂3-Iodo-2-phenylbenzo[b]thiopheneExcellent acs.orgacs.orgnih.gov
1-HexyneNBS3-Bromo-2-butylbenzo[b]thiopheneExcellent acs.orgacs.orgnih.gov

While not a direct synthesis of this compound itself, Suzuki cross-coupling reactions are a powerful tool for the further functionalization of this dibrominated core. The differential reactivity of the C-Br bonds at the C2 and C3 positions can allow for regioselective coupling. It has been noted that in this compound, the C2 position is more reactive towards Sonogashira coupling than the C3 position. rsc.org This selectivity is a key feature in synthesizing unsymmetrical diarylated benzo[b]thiophenes. thieme-connect.com

The Suzuki-Miyaura cross-coupling reaction, which pairs an organoboron compound with an organic halide in the presence of a palladium catalyst, is a widely used method for forming carbon-carbon bonds. nih.gov By reacting this compound with one equivalent of an arylboronic acid, it is possible to selectively substitute one of the bromine atoms, typically at the more reactive C2 position, to yield a 2-aryl-3-bromobenzo[b]thiophene. A second, different arylboronic acid can then be used to substitute the remaining bromine at the C3 position, providing access to a wide range of 2,3-diarylbenzo[b]thiophene derivatives. thieme-connect.com

Starting MaterialArylboronic Acid (1st Coupling)Intermediate ProductArylboronic Acid (2nd Coupling)Final ProductReference
This compoundAr¹B(OH)₂2-Aryl¹-3-bromobenzo[b]thiopheneAr²B(OH)₂2-Aryl¹-3-aryl²-benzo[b]thiophene thieme-connect.com

Conversion from Other Halogenated Benzo[b]thiophene Precursors

This compound can also be synthesized from other halogenated benzo[b]thiophenes. For instance, it has been used as a starting material for the synthesis of 3-bromo-2-benzo[b]thiophenecarboxylic acid through a halogen-metal interconversion followed by carbonation. scispace.com This implies that a precursor such as a di-lithiated benzo[b]thiophene could potentially be converted to this compound by quenching with a suitable bromine source.

Furthermore, the synthesis of bis organic-chemistry.orgbenzothieno[3,2-b:2′,3′-d]pyrroles has been reported to start from either 3-bromobenzo[b]thiophene or this compound, highlighting the role of the latter as a key precursor in building more complex heterocyclic systems. mdpi.com

Strategies involving 3-Bromobenzo[b]thiophene Derivatives

The synthesis of this compound can be achieved through the electrophilic bromination of benzo[b]thiophene and its derivatives. When benzo[b]thiophene is treated with an excess of bromine in a solvent like carbon tetrachloride or chloroform (B151607), this compound is formed in high yield. researchgate.netacs.org The reaction proceeds via the initial formation of 3-bromobenzo[b]thiophene, which is the kinetically favored product of electrophilic substitution on the benzo[b]thiophene ring system. researchgate.net Further bromination then occurs at the 2-position.

Another strategy involves the use of pre-functionalized precursors. For instance, the cyclization of o-(1-alkynyl)thioanisole derivatives provides a versatile route to 2,3-disubstituted benzo[b]thiophenes. mdpi.comnih.gov Specifically, the reaction of an o-(alkynyl)thioanisole bearing a trimethylsilyl (B98337) group on the acetylene with bromine (Br₂) leads directly to the formation of this compound. mdpi.comnih.gov

Furthermore, a convenient method for synthesizing di-halogenated benzo[b]thiophenes involves the electrophilic cyclization of 2-alkynylthioanisoles using copper(II) sulfate (B86663) pentahydrate and sodium halides. acs.org The cyclization of o-(2-bromoethynyl)thioanisole with sodium bromide in the presence of CuSO₄•5H₂O in ethanol (B145695) at room temperature yields this compound in an 80% yield. acs.org This method allows for the selective placement of different halogens at various positions on the benzo[b]thiophene ring. acs.org

Conversely, 3-bromobenzo[b]thiophene can be synthesized from this compound. Treatment of the dibromo compound with n-butyllithium at low temperatures followed by quenching with water results in the selective removal of the bromine atom at the 2-position, affording 3-bromobenzo[b]thiophene in high yield. nih.gov

Table 1: Synthesis of this compound from Derivatives

Starting MaterialReagents and ConditionsProductYieldReference
Benzo[b]thiopheneExcess Br₂, CCl₄, room temperatureThis compoundHigh researchgate.net
Benzo[b]thiopheneBr₂ (2.1 equiv.), CHCl₃, 0 °C to rtThis compoundNot specified acs.org
o-((Trimethylsilyl)ethynyl)thioanisoleBr₂This compoundNot specified mdpi.comnih.gov
o-(2-Bromoethynyl)thioanisoleNaBr, CuSO₄•5H₂O, EtOH, rt, 24 hThis compound80% acs.org

Generation of this compound S,S-dioxide via Oxidation

The sulfur atom in the thiophene (B33073) ring of this compound can be oxidized to form the corresponding S,S-dioxide, a transformation that significantly alters the electronic properties of the molecule. This oxidation is typically achieved using a peroxy acid, such as meta-chloroperoxybenzoic acid (mCPBA).

A detailed procedure involves treating a solution of this compound in dichloromethane (CH₂Cl₂) with an excess of mCPBA at room temperature. chemrxiv.org The reaction proceeds over several hours, and after workup and purification by silica-gel column chromatography, this compound S,S-dioxide is obtained as a white solid in good yield. chemrxiv.org One study reported a yield of 80% for this transformation. chemrxiv.orgresearchgate.net The oxidation to the S,S-dioxide is a common strategy to create building blocks for novel organic materials with tailored electronic properties. chemrxiv.orgmdpi.com

It is also possible to selectively oxidize to the S-oxide by carefully controlling the reaction conditions, such as temperature and the amount of oxidizing agent. mdpi.comfishersci.ca The use of a Lewis acid, like BF₃-etherate, in conjunction with mCPBA at low temperatures can favor the formation of the S-oxide over the S,S-dioxide. fishersci.ca

Table 2: Oxidation of this compound

Starting MaterialReagents and ConditionsProductYieldReference
This compoundmCPBA (4 equiv.), CH₂Cl₂, room temperature, 4 hThis compound S,S-dioxide80% chemrxiv.org
This compoundNot specifiedThis compound-1,1-dioxide80% researchgate.net

Other Novel Synthetic Pathways and Mechanistic Insights

Electrochemical Synthesis Methods

Electrochemical methods offer a green and efficient alternative for the synthesis of halogenated organic compounds. While a specific protocol for the direct electrochemical synthesis of this compound has not been detailed in the reviewed literature, the principles of electrochemical halogenation have been applied to the synthesis of related compounds.

Electrochemical bromination of thiophenes and benzothiophenes has been demonstrated using ammonium (B1175870) bromide as the bromine source. researchgate.netprepchem.com In these reactions, 2-substituted benzothiophenes selectively yield 3-bromobenzo[b]thiophenes. researchgate.netprepchem.com The mechanism is proposed to involve a bromine cation. researchgate.net Furthermore, the electrochemical synthesis of dibenzothiophene (B1670422) derivatives has been achieved through an intramolecular C-S cyclization, where a halogen mediator like tetrabutylammonium (B224687) bromide (Bu₄NBr) was found to be essential. acs.orgchemrxiv.orgresearchgate.net These methods highlight the potential for developing a direct electrochemical route to this compound, possibly through the anodic oxidation of 3-bromobenzo[b]thiophene in the presence of a bromide source.

Microwave-Assisted Synthetic Protocols

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, often leading to dramatically reduced reaction times, increased yields, and improved purity of products compared to conventional heating methods. nankai.edu.cnxmu.edu.cn The application of microwave irradiation to the synthesis of thiophene and benzo[b]thiophene derivatives is well-documented. nankai.edu.cnxmu.edu.cn

For example, microwave irradiation has been successfully employed in Suzuki coupling reactions for the synthesis of thiophene oligomers, C-H arylation of thiophenes, and the preparation of 3-aminobenzo[b]thiophene scaffolds. nankai.edu.cnxmu.edu.cn These protocols often utilize a catalyst and are performed in a suitable solvent under controlled temperature and pressure, with reaction times typically in the range of minutes. nankai.edu.cn Although a specific microwave-assisted protocol for the synthesis of this compound was not found in the surveyed literature, the existing methodologies for related compounds suggest that this technique could be readily adapted. For instance, the bromination of benzo[b]thiophene or the cyclization of appropriate precursors could likely be accelerated and optimized under microwave conditions.

Table 3: General Parameters for Microwave-Assisted Synthesis

ParameterTypical RangeReference
Temperature40–300 °C
Reaction Time2–15 minutes
Pressure0–30 bar
Power0–400 W

Silica (B1680970) Gel-Assisted Cyclization Techniques for Dibromobenzo[b]thiophene Derivatives

Silica gel, commonly used as a stationary phase in chromatography, can also serve as a mild and economical catalyst or promoter for various organic transformations, including the cyclization of alkynes to form benzo[b]thiophene derivatives. This method provides a valuable alternative to strong Brønsted acids or expensive transition metal catalysts.

The silica gel-assisted cyclization of o-(alkylsulfanyl)(ethynyl)benzenes has been shown to be a versatile method for preparing 2-substituted benzo[b]thiophenes. prepchem.com For instance, various 4,7-dihalobenzo[b]thiophenes have been synthesized from 2-(1-adamantylsulfanyl)-1,4-dihalo-3-(haloethynyl)benzene derivatives by treatment with silica gel under thermal conditions. mdpi.com The reaction likely proceeds through an intramolecular protonative cyclization mechanism. In some cases, the reaction is performed by simply mixing the precursor with silica gel and heating. mdpi.comprepchem.com This technique has been used to prepare a range of di- and tri-halobenzo[b]thiophenes, demonstrating its utility in generating halogenated benzothiophene (B83047) scaffolds. mdpi.com

Table 4: Examples of Silica Gel-Assisted Synthesis of Halogenated Benzo[b]thiophenes

PrecursorConditionsProductYieldReference
2-(1-Adamantylsulfanyl)-1,4-dibromo-3-(ethynyl)benzeneSilica gel, heat4,7-Dibromobenzo[b]thiophene8%
2-(1-Adamantylsulfanyl)-1,4-dihalo-3-(haloethynyl)benzenesSilica gel, thermal2,4,7-Trihalobenzo[b]thiophenesModerate to excellent mdpi.com
α,β-Unsaturated α-diketonesActivated silica gelα-HydroxycyclopentenonesGood

Reactivity and Transformation Studies of 2,3 Dibromobenzo B Thiophene

Electrophilic Substitution Reactions on the Benzene (B151609) Ring

Electrophilic substitution on the benzo[b]thiophene system is generally less facile on the benzene ring compared to the thiophene (B33073) ring. cymitquimica.comchemicalbook.com The presence of two deactivating bromine substituents on the thiophene portion further reduces the nucleophilicity of the entire ring system, making electrophilic attack on the fused benzene ring a challenging transformation that often requires harsh conditions.

Bromination of 2,3-Dibromobenzo[b]thiophene to Tribromo Derivatives

The synthesis of this compound is itself an electrophilic substitution reaction, typically achieved by treating benzo[b]thiophene with an excess of bromine in a solvent like chloroform (B151607) or carbon tetrachloride. chemicalbook.comwiley.com

While the further electrophilic bromination of this compound to yield tribromo- derivatives is not extensively documented in scientific literature, general principles of electrophilic aromatic substitution can provide insight. The two existing bromine atoms and the sulfur atom deactivate the benzene ring towards electrophilic attack. However, the sulfur atom and the bromine atoms are ortho-, para-directing. In the benzo[b]thiophene system, electrophilic attack generally occurs preferentially at the C4 or C6 positions of the benzene ring. Therefore, it is predicted that under forcing conditions, bromination would likely yield a mixture of 2,3,4-tribromobenzo[b]thiophene and 2,3,6-tribromobenzo[b]thiophene.

Nitration Reactions and Isomer Distribution

The nitration of the parent benzo[b]thiophene molecule is known to produce complex mixtures of isomers depending on the nitrating agent and reaction conditions. chemicalbook.com For instance, nitration with nitric acid in acetic anhydride (B1165640) primarily yields 3-nitrobenzo[b]thiophene, while using a mixture of nitric and sulfuric acid can lead to substitution on the benzene ring, affording mixtures of 4-nitro and 6-nitro derivatives. chemicalbook.comstackexchange.com

For this compound, specific studies on its nitration are scarce. The bromine atoms at the C2 and C3 positions deactivate the entire heterocyclic system towards electrophilic attack. Directing effects on the benzene ring are governed by the annulated thiophene ring and the halogen substituents. Based on the directing effects of the sulfur and bromine atoms, electrophilic nitration on the benzene ring is expected to favor substitution at the C4 and C6 positions. The reaction would likely require strong nitrating conditions, such as concentrated nitric and sulfuric acids, and would be anticipated to produce a mixture of isomers, primarily 2,3-dibromo-4-nitrobenzo[b]thiophene and 2,3-dibromo-6-nitrobenzo[b]thiophene.

Nucleophilic Aromatic Substitution Pathways

Nucleophilic aromatic substitution (SNAr) reactions typically require the presence of strong electron-withdrawing groups positioned ortho or para to a leaving group to stabilize the intermediate Meisenheimer complex. masterorganicchemistry.com The bromine atoms in this compound are not strong activating groups for SNAr. Consequently, displacing the bromine atoms on the thiophene ring via this pathway is challenging.

However, SNAr can occur on related benzo[b]thiophene systems. For example, in 3-bromo-2-methylbenzo[b]thiophene, nucleophiles such as amines and alkoxides preferentially substitute the bromine atom at the C3 position. This suggests that the C3-Br bond in this compound could potentially be susceptible to nucleophilic attack under suitable conditions, although the C2-Br bond is generally less reactive in SNAr. Copper-catalyzed nucleophilic substitutions are also a viable pathway for functionalizing halothiophenes. uoanbar.edu.iq

Cross-Coupling Chemistry Utilizing Bromine Substituents

The bromine atoms at the C2 and C3 positions serve as excellent handles for palladium-catalyzed cross-coupling reactions, providing a powerful platform for constructing more complex molecular architectures.

Suzuki-Miyaura Coupling for Arylation at C2 and C3

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between aryl halides and boronic acids. In this compound, the two bromine atoms exhibit different reactivities, allowing for selective functionalization. The C2-Br bond is generally more reactive towards palladium-catalyzed cross-coupling than the C3-Br bond. This difference in reactivity enables selective mono-arylation at the C2 position under controlled conditions, typically by using a limited amount of the boronic acid and a suitable palladium catalyst. Subsequent coupling at the C3 position can then be achieved under more forcing conditions or by re-subjecting the mono-arylated product to a second coupling reaction, allowing for the synthesis of unsymmetrical 2,3-diarylbenzo[b]thiophenes. researchgate.net Double arylation to form symmetrical 2,3-diaryl derivatives can be achieved directly by using an excess of the boronic acid. researchgate.net

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Dihalothiophenes
SubstrateCoupling PartnerCatalyst/BaseSolventOutcomeReference
2,5-Dibromo-3-hexylthiopheneArylboronic acidsPd(PPh₃)₄ / K₃PO₄1,4-DioxaneSelective mono-arylation at C5 nih.gov
Dibromothiophenes(Hetero)arylboronic acidsPd(OAc)₂/PPh₃ / Base95% EtOHDouble cross-coupling researchgate.net
4,8-Dibromobenzo[1,2-d:4,5-d']bis( cymitquimica.comnih.govthiadiazole)(Het)arylboronic acidsPd Catalyst / Base-Selective mono- or di-arylation mdpi.com

Negishi Coupling Reactions (e.g., with Ferrocenylzinc Chloride)

The Negishi coupling, which pairs organohalides with organozinc reagents, is another powerful tool for functionalizing this compound. organic-chemistry.orgwikipedia.org This reaction is particularly noted for its high functional group tolerance and effectiveness in constructing C-C bonds.

A notable application is the reaction of this compound with ferrocenylzinc chloride. Research has shown that the outcome of this reaction can be controlled by the choice of catalyst. It is possible to selectively synthesize either the mono-substituted product, 3-bromo-2-ferrocenylbenzo[b]thiophene, or the di-substituted product, 2,3-diferrocenylbenzo[b]thiophene, by tuning the palladium or nickel catalyst system. This selectivity arises from the differential reactivity of the C2 and C3 positions and the ability of specific catalyst-ligand combinations to promote single or double oxidative addition and reductive elimination steps.

Heck-Type Coupling and Derivatization

The palladium-catalyzed Heck reaction, a cornerstone of carbon-carbon bond formation, has been effectively utilized in the derivatization of this compound. organic-chemistry.org This reaction typically involves the coupling of an aryl or vinyl halide with an alkene in the presence of a palladium catalyst and a base. organic-chemistry.org The versatility of this method allows for the introduction of various substituents, leading to a diverse array of functionalized benzo[b]thiophene derivatives.

Research has demonstrated the successful Heck vinylation of aryl halides using efficient and air-stable palladium-tetraphosphine complexes. organic-chemistry.org Furthermore, trifunctional N,N,O-terdentate amido/pyridyl carboxylate Pd(II) complexes have proven to be highly active and stable catalysts for Heck reactions, exhibiting high turnover numbers. organic-chemistry.org The development of catalysts, such as those based on N-heterocyclic carbenes immobilized on silica (B1680970) within an ionic liquid matrix, has also provided recoverable systems for these coupling reactions. organic-chemistry.org

In the context of this compound, the differential reactivity of the bromine atoms at the C2 and C3 positions can be exploited for regioselective modifications. It is known that in related dihaloheterocycles, the C2 position is generally more reactive towards cross-coupling reactions than the C3 position. rsc.org This selectivity allows for a stepwise functionalization, first at the C2 position and subsequently at the C3 position, enabling the synthesis of unsymmetrically substituted benzo[b]thiophenes.

A notable application of this methodology is the synthesis of various benzo[b]thiophene derivatives through Suzuki cross-coupling reactions, which, while distinct from the Heck reaction, also rely on palladium catalysis to form carbon-carbon bonds. nih.gov For instance, this compound can be reacted with different boronic acids or esters in the presence of a palladium catalyst to yield a range of 2,3-disubstituted benzo[b]thiophenes. nih.gov

Table 1: Examples of Heck-Type and Other Palladium-Catalyzed Coupling Reactions

Reactant Coupling Partner Catalyst System Product Yield (%) Reference
This compound o-Tolylboronic acid Pd(PPh₃)₄, K₂CO₃ 2,3-Di-o-tolylbenzo[b]thiophene Not specified chinesechemsoc.org
This compound S,S-dioxide Phenylboronic acid Pd(PPh₃)₄, K₂CO₃ 2,3-Diphenylbenzo[b]thiophene S,S-dioxide 76 rsc.org
This compound Various boronic acids/esters Palladium catalyst 2,3-Disubstituted benzo[b]thiophene derivatives Moderate to very high nih.gov

Oxidation Reactions of the Thiophene Sulfur Atom

The sulfur atom in the thiophene ring of this compound is susceptible to oxidation, leading to the formation of the corresponding sulfoxide (B87167) and sulfone derivatives. These oxidized species exhibit altered electronic and chemical properties, making them valuable intermediates in organic synthesis and materials science.

The oxidation of sulfides to sulfoxides and sulfones can be achieved using a variety of oxidizing agents. jchemrev.comorganic-chemistry.org Common reagents include hydrogen peroxide, often in the presence of a metal catalyst, and peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA). chinesechemsoc.orgrsc.orgorganic-chemistry.org The degree of oxidation, whether to the sulfoxide or the sulfone, can often be controlled by the reaction conditions, such as the stoichiometry of the oxidant and the reaction temperature. organic-chemistry.orgrsc.org

For instance, the treatment of this compound with m-CPBA can yield this compound S,S-dioxide. rsc.org In a typical procedure, a solution of this compound is reacted with an excess of m-CPBA in a suitable solvent like dichloromethane (B109758) at room temperature. rsc.org The resulting sulfone can then be isolated and purified using standard techniques. rsc.org Similarly, the oxidation of 2,3-di-o-tolylbenzo[b]thiophene with m-CPBA can produce the corresponding S-oxide or S,S-dioxide depending on the amount of oxidant used. chinesechemsoc.org

The selective synthesis of either the sulfoxide or the sulfone can also be achieved by using specific catalytic systems. For example, tantalum carbide has been shown to catalyze the oxidation of sulfides to sulfoxides with hydrogen peroxide, while niobium carbide under similar conditions efficiently produces the corresponding sulfones. organic-chemistry.org Another approach involves the use of N-fluorobenzenesulfonimide (NFSI) as an oxidant, where the product selectivity is controlled by the loading of NFSI in water as a green solvent. rsc.org

Table 2: Oxidation of this compound and its Derivatives

Starting Material Oxidizing Agent Product Yield (%) Reference
This compound m-CPBA This compound S,S-dioxide 80 rsc.org
2,3-Di-o-tolylbenzo[b]thiophene m-CPBA (3 equiv.) 2,3-Di-o-tolylbenzo[b]thiophene S-oxide Not specified chinesechemsoc.org
2,3-Di-o-tolylbenzo[b]thiophene m-CPBA (excess) 2,3-Di-o-tolylbenzo[b]thiophene S,S-dioxide Not specified chinesechemsoc.org

Debromination and Reduction Processes

The bromine substituents on the this compound ring can be removed through debromination or reduction reactions, providing access to less halogenated or the parent benzo[b]thiophene system. These reactions are crucial for synthesizing compounds where the bromine atoms have served their purpose as activating or directing groups and are no longer needed in the final product.

One common method for debromination involves the use of reducing agents. While specific examples for the complete debromination of this compound are not detailed in the provided search results, related reduction processes on the benzo[b]thiophene core have been reported. For example, catalytic hydrogenation of benzo[b]thiophene using a palladium sulfide (B99878) or rhodium catalyst can reduce the thiophene ring to afford 2,3-dihydrobenzo[b]thiophene. chemicalbook.com

Another approach to C-Br bond cleavage is through metal-halogen exchange, typically with organolithium reagents. This compound undergoes regioselective sequential bromine-lithium exchange, with the C2 bromine being more reactive than the C3 bromine. thieme-connect.de This allows for the selective removal of one bromine atom and subsequent functionalization, or quenching with a proton source to yield the monobrominated derivative.

Furthermore, reduction of related nitro-substituted benzo[b]thiophenes has been achieved using reagents like iron with hydrochloric acid, suggesting that similar reductive conditions could potentially be applied for debromination, although this is not explicitly stated for this compound. acs.org

Ring-Opening and Rearrangement Reactions

The benzo[b]thiophene scaffold, while generally stable, can undergo ring-opening and rearrangement reactions under specific conditions, leading to the formation of novel molecular structures. These transformations can be induced by strong bases, organometallic reagents, or photochemical stimuli.

A notable example of a ring-opening reaction involves the treatment of a related dithieno[2,3-b:3',2'-d]thiophene derivative with an aryllithium reagent. beilstein-journals.org This reaction proceeds through the nucleophilic attack of the aryllithium on the thiophene ring, ultimately leading to the cleavage of a C-S bond and the formation of a 2'-arylthio-3,3'-bithiophene derivative after quenching with an electrophile like DMF. beilstein-journals.org While this is not a direct reaction of this compound, it illustrates a potential pathway for the ring-opening of thiophene-based systems.

Birch reduction of the parent benzo[b]thiophene with sodium in liquid ammonia (B1221849) has been shown to result in a ring-opened product, 2-ethylthiophenol, demonstrating that the thiophene ring can be cleaved under reducing conditions. chemicalbook.com

Rearrangement reactions of benzo[b]thiophene derivatives can also occur. For example, the chinesechemsoc.orgacs.org-Wittig rearrangement is a well-known sigmatropic reaction that transforms allyl ethers into homoallylic alcohols and has been applied to thio-analogues. organic-chemistry.org While a specific chinesechemsoc.orgacs.org-Wittig rearrangement of a this compound derivative is not described, the general principle could potentially be applied to suitably substituted precursors.

Photochemical rearrangements are also possible. In a study on 2,3-di-o-tolylbenzo[b]thiophene S-oxide, UV light irradiation induced a radical photolysis reaction involving photodeoxygenation and photochemical rearrangement. chinesechemsoc.org This highlights the role of the oxidation state of the sulfur atom in dictating the photochemical reactivity and potential for rearrangement of the benzo[b]thiophene core.

Derivatives and Functionalization of 2,3 Dibromobenzo B Thiophene for Advanced Research

Benzodithienofuran Derivatives from 2,3-Dibromobenzo[b]thiophene 1,1-dioxide

Benzo[b]thiophene 1,1-dioxides are valuable intermediates in organic synthesis, primarily because the oxidation of the sulfur atom disrupts the aromaticity of the thiophene (B33073) ring, turning it into a highly reactive diene for cycloaddition reactions. utexas.edunih.govnih.gov This reactivity can be harnessed to construct complex fused-ring systems.

A plausible, albeit not directly reported, synthetic route to benzodithienofuran derivatives involves a Diels-Alder reaction strategy starting from this compound 1,1-dioxide. utexas.eduwikipedia.orgsynarchive.com The synthesis would proceed in several steps:

Oxidation: The initial step is the oxidation of this compound to its corresponding 1,1-dioxide. This is typically achieved using oxidizing agents like meta-chloroperoxybenzoic acid (m-CPBA). utexas.edu

Diels-Alder Cycloaddition: The resulting this compound 1,1-dioxide can then serve as a diene in a [4+2] cycloaddition reaction with a suitable dienophile, such as furan (B31954) or its derivatives. Thiophene S,S-dioxides are known to react with a wide range of dienophiles. utexas.eduresearchgate.net

Aromatization: The cycloadduct formed would subsequently undergo a series of transformations, likely involving elimination of sulfur dioxide and the two bromine atoms, to yield the aromatic benzodithienofuran (BDTF) core. researchgate.net

Efficient syntheses of BDTF and its derivatives have been achieved through other methods, and these compounds exhibit strong fluorescence and p-type semiconductor properties, making them attractive targets in materials science. researchgate.net

Thienoacene and Extended π-System Derivatives for Organic Electronics

Thienoacenes, which are polycyclic aromatic compounds containing multiple thiophene rings, and other extended π-systems built upon the benzo[b]thiophene core are at the forefront of research in organic electronics. These materials are investigated as organic semiconductors for applications in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). This compound serves as a critical building block for these advanced materials.

By applying cross-coupling reactions like Suzuki or Stille to this compound, the π-conjugated system can be systematically extended. This approach is used to synthesize linear, fused structures such as benzo[b]thieno[2,3-d]thiophene (BTT) and its derivatives. These molecules exhibit favorable thermal, optical, and electrochemical properties for use in electronic devices. For instance, novel BTT derivatives have been synthesized and incorporated as the semiconducting layer in OFETs, demonstrating p-channel behavior with significant hole mobility.

Furthermore, this building block is crucial for creating larger, π-extended thienoacenes like bis cymitquimica.combenzothieno[2,3-d;2',3'-d']benzo[1,2-b;4,5-b']dithiophene (BBTBDT). These materials possess rigid, planar structures that facilitate intermolecular π-π stacking in the solid state, a key requirement for efficient charge transport. Thienoacene dimers based on the thieno[3,2-b]thiophene (B52689) moiety have shown excellent performance as p-channel organic semiconductors.

Regioselective Functionalization Strategies

A key advantage of using this compound is the potential for regioselective functionalization, owing to the different electronic and steric environments of the bromine atoms at the C2 and C3 positions. The C2 position is generally more reactive towards oxidative addition in palladium-catalyzed cross-coupling reactions than the C3 position. rsc.org

This differential reactivity has been exploited to achieve selective mono-functionalization. In the Sonogashira cross-coupling of this compound, the reaction occurs preferentially at the C2 position, allowing for the isolation of 2-alkynyl-3-bromobenzo[b]thiophene derivatives. rsc.org This selectivity provides a powerful strategy for the stepwise introduction of different functional groups. A first coupling reaction can be performed at the C2 position, followed by a second, different coupling reaction at the remaining C3-bromo position.

This regiocontrol is not limited to Sonogashira reactions. Similar selectivity is often observed in Suzuki-Miyaura couplings, although the outcome can be influenced by the specific catalyst, ligands, and reaction conditions. rsc.orgnih.govrsc.org The ability to sequentially and selectively functionalize the C2 and C3 positions enables the synthesis of unsymmetrically substituted benzo[b]thiophenes, which would be difficult to access through other methods. thieme-connect.com This control is essential for the rational design and synthesis of molecules with precisely tailored properties for advanced applications.

Table 2: Regioselective Functionalization of Dihalo-Heterocycles

Substrate Reaction Position of First Substitution Key Factor Reference
This compound Sonogashira Coupling C2 Higher intrinsic reactivity of C2 position rsc.org
2,3-Diiodobenzo[b]thiophene Sonogashira Coupling C2 Higher intrinsic reactivity of C2 position rsc.org
3-Bromo-2-iodobenzo[b]thiophene Sonogashira Coupling C2 Higher reactivity of C-I bond over C-Br bond at the more reactive position rsc.org
2-Bromo-3-iodothiophene Sonogashira Coupling C3 Higher reactivity of C-I bond over C-Br bond overcomes lower intrinsic reactivity of C3 position rsc.org
Non-symmetric dibromobenzenes Suzuki Coupling Bromine distal to alkene Coordinative saturation of Pd(0) by alkene slows reaction at adjacent bromine rsc.org

Spectroscopic and Structural Characterization in Research of 2,3 Dibromobenzo B Thiophene Derivatives

Advanced NMR Spectroscopic Analysis for Structural Elucidation (e.g., ¹H and ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the identity and elucidating the precise molecular structure of 2,3-dibromobenzo[b]thiophene derivatives. Both ¹H and ¹³C NMR provide critical information about the chemical environment of individual atoms within the molecule.

In the study of this compound-1,1-dioxide, a key oxidized derivative, ¹H NMR spectroscopy confirms the structure through characteristic signals. For instance, in a CDCl₃ solvent, the proton signals for the benzo-fused ring appear in the aromatic region, with one doublet observed at δ 7.76 ppm having a coupling constant (J) of 8 Hz. unibo.it This signal corresponds to the protons on the benzene (B151609) portion of the molecule, and its chemical shift is influenced by the electron-withdrawing nature of the adjacent sulfone group and bromine atoms.

Further derivatization leads to more complex spectra that provide rich structural information. For example, the synthesis of 3-bromo-2-methylbenzo[b]thiophene, which can be prepared from this compound, shows distinct signals for the aromatic protons between δ 7.70–7.75 ppm and a characteristic singlet for the methyl group protons at δ 2.56 ppm. Similarly, studies on 2,3-di-o-tolylbenzo[b]thiophene S-oxide (o-DMP-SO) utilize changes in the ¹H NMR spectrum before and after irradiation to understand photochemical reaction mechanisms. chinesechemsoc.org

While comprehensive ¹³C NMR data for the parent this compound is not detailed in readily available literature, analysis of related structures provides expected chemical shift ranges. The carbon atoms directly bonded to bromine (C2 and C3) would exhibit shifts influenced by the halogen's electronegativity and would be significantly different from the unsubstituted parent compound, benzo[b]thiophene.

Table 1: Selected ¹H NMR Spectroscopic Data for this compound Derivatives.
CompoundSolventProton Signal (δ, ppm)Assignment
This compound-1,1-dioxideCDCl₃7.76 (d, J=8 Hz)Aromatic CH
3-Bromo-2-methylbenzo[b]thiopheneNot Specified7.70-7.75 (m)Aromatic CH
2.56 (s)-CH₃

Mass Spectrometric Investigations of Fragmentation Patterns

Mass spectrometry (MS) provides essential data on the molecular weight and fragmentation pathways of this compound derivatives, aiding in their structural confirmation. The molecular weight of the parent this compound is 291.99 g/mol . sigmaaldrich.comsigmaaldrich.com High-resolution mass spectrometry (HRMS) allows for the determination of the exact elemental composition.

The fragmentation patterns observed under electron impact (EI) or other ionization methods are characteristic of the molecular structure. For benzo[b]thiophene derivatives, fragmentation often involves the cleavage of substituent groups. In the case of this compound, the initial fragmentation would be expected to involve the loss of one or both bromine atoms.

For oxidized derivatives, the fragmentation can be more complex. The EI-MS spectrum of this compound-1,1-dioxide shows a molecular ion (M⁺) peak at m/z 324, corresponding to the mass of the intact molecule. unibo.it Studies on related benzo[b]thiophene dicarbonyl dichlorides show that characteristic fragment ions arise from the cleavage of the carbon-chlorine (C-Cl) bond. nih.gov This suggests that for halogenated benzo[b]thiophenes, the loss of the halogen is a primary fragmentation event.

In more complex derivatives, such as those synthesized for aggregation-induced emission studies, Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is often used. For example, HRMS data for 2,3-diphenylbenzo[b]thiophene S,S-dioxide (DP-BTO) and its substituted analogues confirm their successful synthesis with precisely calculated molecular weights. rsc.org

Table 2: Molecular Ion Data for this compound and a Key Derivative.
CompoundFormulaMolecular Weight (g/mol)Observed Molecular Ion (m/z)
This compoundC₈H₄Br₂S291.99Not explicitly reported in sources
This compound-1,1-dioxideC₈H₄Br₂O₂S323.99324 [M⁺]

X-ray Diffraction Studies for Solid-State Structure

X-ray diffraction on single crystals is the definitive method for determining the three-dimensional structure of a molecule in the solid state, providing precise bond lengths, bond angles, and intermolecular packing information. While the crystal structure of the parent this compound is not widely reported, structural analyses of its reaction products and more complex derivatives have been published.

Notably, the X-ray crystal structures of adducts formed from the photochemical cycloaddition of this compound and vinyl bromide have been determined. osti.gov These studies were crucial for specifying the stereochemistry of the resulting halogenated cyclobutane (B1203170) products. osti.gov

Investigations into larger, more complex systems built from benzo[b]thiophene units also reveal important structural features. For instance, the crystal structure of a donor-acceptor oligomer containing a benzodithiophene-dione moiety shows a highly planar arrangement, with intermolecular charge-transfer interactions driving a sandwich-like packing where the electron-deficient core is positioned between electron-rich thiophenes of adjacent molecules. nih.gov The planarity of the fused ring system is a recurring feature in these structures, which facilitates π-π stacking and is critical for the electronic properties of materials designed for organic electronics. This inherent planarity is expected to be a core feature of the this compound backbone as well.

UV-Vis Absorption and Photoluminescence Spectroscopy for Electronic Properties

UV-Visible (UV-Vis) absorption and photoluminescence (PL) spectroscopy are fundamental techniques for probing the electronic properties of this compound derivatives. These methods measure how molecules interact with light, revealing information about their electronic transitions and emissive capabilities. The absorption and emission characteristics are highly sensitive to the molecular structure, including the oxidation state of the sulfur atom and the nature of substituents at the 2- and 3-positions.

Research has shown that the sulfur oxidation state dramatically influences the optical properties. A series of 2,3-di-o-tolylbenzo[b]thiophene derivatives with the sulfur atom in different oxidation states (sulfide, sulfoxide (B87167), and sulfone) exhibit distinct photoresponsive behaviors, including photoenhanced room-temperature phosphorescence (RTP), photomechanical effects, and reversible photochromism. chinesechemsoc.org For example, the UV-Vis absorption spectrum of the S-oxide derivative (o-DMP-SO) in THF shows a characteristic band around 330 nm, which diminishes upon irradiation, indicating a photochemical transformation of the benzo[b]thiophene S-oxide core. chinesechemsoc.org

The introduction of aryl groups at the 2- and 3-positions via cross-coupling reactions with this compound is a common strategy to create novel luminogens. A series of 2,3-diphenylbenzo[b]thiophene S,S-dioxide derivatives display aggregation-induced emission (AIE), where they are non-emissive in solution but become highly fluorescent in the aggregated or solid state. rsc.org The UV-Vis absorption spectra of these derivatives in THF solution show absorption maxima that are dependent on the substituents on the phenyl rings. rsc.org Similarly, polymers derived from dibrominated di(1-benzothieno)[3,2-b:2′,3′-d]pyrrole (DBTP) units exhibit broad absorption bands in the visible region, making them suitable for applications in organic electronics. researchgate.net

Table 3: UV-Vis Absorption Data for Selected Derivatives in Solution.
Compound Derivative TypeSolventAbsorption Maximum (λ_max, nm)
2,3-di-o-tolylbenzo[b]thiophene S-oxideTHF~330
Polymers from dibrominated DBTPTHF518-534
2,3-di-o-tolylbenzo[b]thiophene S,S-dioxide (for photochromism study)THF~365 (irradiation wavelength)

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a robust framework for investigating the electronic properties of molecules like 2,3-Dibromobenzo[b]thiophene. rdd.edu.iq DFT methods are employed to optimize molecular geometries, predict vibrational frequencies, and calculate a range of electronic descriptors that govern the molecule's behavior. researchgate.netresearchgate.net

Calculations are typically performed using a combination of a functional, such as B3LYP, and a basis set, like 6-31G(d,p) or def2-TZVP. mdpi.comnih.govmdpi.com These calculations provide the optimized ground-state geometry of the molecule, revealing key bond lengths and angles. For the benzo[b]thiophene core, the fusion of the benzene (B151609) and thiophene (B33073) rings results in a planar structure. chemicalbook.com Substitution with bromine atoms at the 2 and 3 positions introduces changes in the electronic distribution and local geometry.

DFT studies allow for the calculation of various electronic properties that are crucial for understanding reactivity. These include ionization potential, electron affinity, electronegativity, chemical potential, hardness, and softness. nih.govmdpi.com Such parameters help in predicting how this compound will interact with other chemical species. The structural modifications to the benzo[b]thiophene core, such as halogenation, have a profound influence on its electronic properties and intermolecular interactions. mdpi.com

Molecular Orbital Analysis (HOMO/LUMO)

Frontier Molecular Orbital (FMO) theory is a key concept in explaining chemical reactivity, and it focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). taylorandfrancis.comlibretexts.orgyoutube.com The energy and spatial distribution of these orbitals are critical in determining the chemical behavior of a molecule. taylorandfrancis.com

The HOMO is the orbital from which the molecule is most likely to donate electrons, defining its nucleophilic or basic character. youtube.com Conversely, the LUMO is the orbital that is most likely to accept electrons, indicating the molecule's electrophilic or acidic nature. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial parameter. A smaller gap generally implies higher reactivity and is also related to the electronic absorption properties of the molecule. taylorandfrancis.comyoutube.com

For thiophene-based compounds, the π-conjugated system leads to delocalized HOMO and LUMO orbitals spread across the aromatic rings. mdpi.com In benzo[b]thiophene, the HOMO and LUMO are distributed over the entire bicyclic system. The introduction of two bromine atoms in this compound influences the energies and distribution of these frontier orbitals. DFT calculations can precisely determine the energies of the HOMO, LUMO, and the resulting energy gap. researchgate.netmdpi.com For instance, in a related compound, 2,7-dibromo- mdpi.combenzothieno[3,2-b] mdpi.combenzothiophene (B83047) (2,7-diBr-BTBT), DFT calculations revealed a HOMO energy of -6.230 eV and a LUMO energy that leads to a specific energy band gap. mdpi.com These values are instrumental in predicting the molecule's electronic transitions and its potential use in organic electronics. mdpi.com

Table 1: Frontier Molecular Orbital Energies (Illustrative Example for a Dibromo-BTBT derivative)

CompoundHOMO Energy (eV)LUMO Energy (eV)Energy Gap (eV)
2,7-diBr-BTBT-6.230Data Not Specified~3.83 (for an oxidized derivative)

Note: Data is for the related compound 2,7-diBr-BTBT and its oxidized derivative to illustrate the type of information gained from DFT calculations. mdpi.com

Reaction Mechanism Elucidation via Computational Methods

Computational chemistry provides powerful tools to elucidate the mechanisms of chemical reactions, offering insights that are often difficult to obtain through experimental means alone. mdpi.com For reactions involving this compound, computational methods can be used to map out potential energy surfaces, identify transition states, and calculate activation barriers.

Benzo[b]thiophenes typically undergo electrophilic substitution, with the 3-position being the most common site of attack. chemicalbook.com However, since this position is occupied by a bromine atom in this compound, electrophilic attack would be directed to other positions on the benzene ring. DFT calculations can be used to model the attack of an electrophile (like in nitration or halogenation) on the molecule. researchgate.net By calculating the energies of the intermediates and transition states for attack at different positions, the most favorable reaction pathway can be determined both kinetically and thermodynamically. researchgate.net

Computational studies can also elucidate nucleophilic substitution reactions. mdpi.comnih.gov The bromine atoms on the thiophene ring are potential leaving groups. Theoretical models can simulate the attack of a nucleophile, helping to understand the reactivity and mechanism, whether it proceeds via an SNAr (nucleophilic aromatic substitution) or other pathways. These studies involve calculating the potential energy surface for the reaction, which includes the reactants, any intermediate complexes, the transition state, and the products. mdpi.com

Conformer Analysis and Energetics

While the core benzo[b]thiophene ring system is rigid and planar, conformational flexibility can arise if substituents with rotatable bonds are present. For this compound itself, there are no significant conformers as rotation around the C-Br bonds does not lead to distinct structures.

However, if this compound were to be functionalized with flexible side chains, conformer analysis would become crucial. Computational methods can be used to explore the potential energy surface associated with the rotation around single bonds (dihedral angles). semanticscholar.org By systematically rotating a bond and calculating the energy at each step, a rotational energy profile can be generated. The minima on this profile correspond to stable conformers (rotamers), while the maxima represent the energy barriers to rotation. mdpi.comresearchgate.net

For example, in a hypothetical derivative with an ethyl group, rotation around the C-C single bond of the ethyl group would lead to different staggered and eclipsed conformations. The relative energies of these conformers can be calculated to determine their populations at a given temperature. This type of analysis is vital for understanding the three-dimensional structure of molecules and how their shape influences their physical properties and biological activity.

Applications and Emerging Research Areas

Organic Electronics and Semiconductor Materials

The benzo[b]thiophene core is an attractive unit for the development of organic semiconductor materials due to its rigid, planar structure and potential for strong intermolecular π-π stacking, which facilitates charge transport. The presence of bromine atoms in 2,3-dibromobenzo[b]thiophene provides convenient handles for synthetic chemists to construct more complex, high-performance organic electronic materials through established synthetic methodologies.

This compound serves as a key precursor for the synthesis of organic semiconductors used in Organic Field-Effect Transistors (OFETs). The development of novel benzo[b]thieno[2,3-d]thiophene (BTT) derivatives, for instance, has led to solution-processable small molecular organic semiconductors. mdpi.comresearchgate.net In a typical synthetic route, the benzo[b]thiophene core, often functionalized with bromine, undergoes reactions like Stille or Suzuki coupling to introduce various aryl groups. mdpi.com This process allows for the fine-tuning of the electronic properties of the resulting material.

For example, new BTT derivatives have been synthesized and utilized as the semiconductor layer in bottom-gate/top-contact OFETs. mdpi.com These devices have demonstrated p-channel behavior with notable performance metrics.

Performance of OFETs Based on Benzo[b]thieno[2,3-d]thiophene (BTT) Derivatives
CompoundHole Mobility (cm²/Vs)Current On/Off RatioReference
BTT Derivative 10.118.7 x 10⁶ researchgate.net
BTT Derivative 2up to 0.005> 10⁶ mdpi.com

The ability to synthesize these complex structures often relies on the reactivity of halogenated precursors like this compound, which enables the extension of the π-conjugated system, a critical factor for efficient charge transport.

Thiophene-based materials are widely used in various organic optoelectronic devices, including Organic Photodetectors (OPDs) and Organic Light-Emitting Diodes (OLEDs). elsevierpure.com The electronic properties of these devices are highly dependent on the molecular structure of the organic materials used. The synthesis of specialized donor-π-acceptor (D-π-A) type molecules, often used in OLEDs, can be facilitated by using halogenated building blocks like this compound. These precursors allow for the precise assembly of different molecular fragments to achieve desired photophysical properties, such as specific emission wavelengths and high quantum efficiencies. For instance, thienothiophene-based compounds, which can be synthesized from brominated thiophene (B33073) precursors, have been successfully used as emitters in solution-processed OLEDs. mdpi.comnih.gov

This compound is a valuable monomer for the synthesis of conjugated polymers used in a variety of electronic devices. The two bromine atoms allow for the formation of polymer chains through palladium-catalyzed cross-coupling reactions such as Suzuki or Stille coupling. nih.govresearchgate.net By copolymerizing this compound with other aromatic or heteroaromatic monomers, polymers with tailored electronic and optical properties can be created.

These thiophene-containing conjugated polymers are of significant interest for applications in OFETs, organic photovoltaics (OPVs), and sensors. nih.govresearchgate.net The inclusion of the benzo[b]thiophene unit can enhance the polymer's charge carrier mobility and stability. The synthesis of high molecular weight thiophene-containing polymers often relies on the efficient polymerization of brominated monomers. researchgate.net

Photonic Applications and Photochromic Systems

The versatility of the benzo[b]thiophene scaffold, accessible from precursors like this compound, extends to the field of photonics, particularly in the development of photochromic materials.

Photochromic molecules can reversibly change their chemical structure and, consequently, their absorption and emission properties upon irradiation with light. This behavior makes them suitable for applications in optical data storage, molecular switches, and smart materials. Diarylethenes and terarylenes are prominent classes of photochromic compounds.

Derivatives of benzo[b]thiophene are used as the core structure in the synthesis of novel photochromic materials. For example, a photochromic terarylene incorporating a benzo[b]thiophene-1,1-dioxide unit has been synthesized and shown to act as a multi-addressable system, responding to light, ions, and protons. mdpi.com The synthesis of such complex molecules often involves the functionalization of a central core, which can be derived from halogenated precursors. The ability to introduce different aryl groups at specific positions, facilitated by the bromine atoms in a precursor like this compound, is crucial for tuning the photochromic properties of the final molecule. researchgate.netrsc.org

Biological and Medicinal Chemistry Research (as Synthetic Intermediates)

The benzo[b]thiophene scaffold is recognized as a "privileged structure" in medicinal chemistry, meaning it is a common motif in a variety of biologically active compounds. nih.govdntb.gov.ua Halogenated derivatives such as this compound are important synthetic intermediates for creating libraries of novel compounds for drug discovery.

The bromine atoms can be replaced with various functional groups to synthesize molecules with a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. dntb.gov.uaresearchgate.net For instance, 3-halobenzo[b]thiophenes have been synthesized and evaluated as potential antibacterial and antifungal agents. nih.gov The synthesis of various benzo[b]thiophene derivatives, such as chalcones with potential as cholinesterase inhibitors for the treatment of Alzheimer's disease, also highlights the importance of functionalized benzo[b]thiophene intermediates. mdpi.com The ability to readily modify the benzo[b]thiophene core through the reactive bromine sites makes this compound a valuable starting material for medicinal chemists. nih.gov

Precursors for Selective Estrogen Receptor Modulators (SERMs)

Selective Estrogen Receptor Modulators (SERMs) are a class of compounds that exhibit tissue-selective estrogen receptor (ER) agonist or antagonist activity. ktu.edu One of the most prominent SERMs, Raloxifene, which is used for the prevention and treatment of osteoporosis in postmenopausal women, features a 2-aryl-3-aroyl-6-hydroxybenzo[b]thiophene core. ktu.edu The synthesis of the core benzo[b]thiophene structure is a critical aspect of preparing Raloxifene and its analogues.

While various synthetic routes to the benzo[b]thiophene core of SERMs have been developed, this compound presents a strategic starting point for the synthesis of novel SERM candidates. The bromine atoms at the C2 and C3 positions are amenable to sequential and selective functionalization using modern cross-coupling methodologies, such as the Suzuki-Miyaura coupling. This allows for the controlled introduction of different aryl groups at these positions, which is crucial for modulating the interaction with the estrogen receptor and achieving the desired tissue-selective biological activity. For instance, a Suzuki-Miyaura coupling reaction could be employed to introduce an aryl group at the 2-position, followed by a second coupling or a different functionalization reaction at the 3-position to build the characteristic substitution pattern of benzothiophene-based SERMs.

Precursor CompoundKey Reaction TypeTarget Scaffold for SERMs
This compoundSuzuki-Miyaura Coupling2,3-Diarylbenzo[b]thiophene
This compoundSonogashira Coupling2,3-Dialkynylbenzo[b]thiophene
This compoundBuchwald-Hartwig Amination2,3-Diaminobenzo[b]thiophene

Scaffolds for Kinase Inhibitors and Other Bioactive Agents

The benzo[b]thiophene moiety is a key structural component in a variety of kinase inhibitors and other bioactive molecules. researchgate.net Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer. The development of small molecules that can inhibit specific kinases is a major focus of modern drug discovery.

The 2,3-disubstituted benzo[b]thiophene scaffold is particularly prevalent in kinase inhibitors. The ability to introduce diverse substituents at these positions allows for the fine-tuning of the molecule's affinity and selectivity for the target kinase. This compound is an ideal precursor for generating libraries of such compounds. Through palladium-catalyzed cross-coupling reactions, a wide array of aryl, heteroaryl, and other functional groups can be readily installed at the 2 and 3-positions. For example, the synthesis of 2,3-diarylbenzo[b]thiophene derivatives has been achieved via Suzuki coupling reactions starting from a dibrominated benzo[b]thiophene precursor. researchgate.net These 2,3-diarylbenzo[b]thiophene structures are of significant interest as potential therapeutic agents.

Kinase Target FamilyExample of Bioactive ScaffoldSynthetic Utility of this compound
Tyrosine Kinases2-Anilino-3-cyanobenzo[b]thiophenesPrecursor for introducing varied aryl and cyano functionalities.
Serine/Threonine Kinases2,3-Diarylbenzo[b]thiophenesVersatile platform for Suzuki and other cross-coupling reactions to generate diverse diaryl scaffolds.

Synthesis of Alpha7-Nicotinic Acetylcholine Receptor Agonist Analogues

The alpha7-nicotinic acetylcholine receptor (α7-nAChR) is a ligand-gated ion channel that is widely expressed in the central nervous system and is a key target for the treatment of cognitive deficits in disorders such as Alzheimer's disease and schizophrenia. nih.gov Research in this area has led to the discovery of various agonists and positive allosteric modulators of the α7-nAChR.

While many of the reported α7-nAChR ligands are based on different heterocyclic systems, the exploration of novel scaffolds is an ongoing effort in the field. Thiophene-containing compounds have been investigated for their potential activity at nicotinic receptors. Although direct synthesis of current clinical candidates from this compound is not prominently reported, its utility as a scaffold for novel analogue synthesis can be envisioned. The ability to introduce diverse functional groups at the 2 and 3-positions could allow for the creation of new chemical entities that mimic the spatial and electronic features of known α7-nAChR agonists. For example, derivatives of dibenzothiophene (B1670422), a related sulfur-containing tricyclic system, have been synthesized and evaluated for their binding affinity to α7-nAChRs. nih.gov This suggests that the broader class of thiophene-containing aromatics, including derivatives of benzo[b]thiophene, may have potential in this therapeutic area.

Energy Storage Applications

Anode Materials in Lithium-Ion Batteries

The development of high-performance electrode materials is crucial for advancing lithium-ion battery (LIB) technology. Conjugated polymers, including those containing thiophene units, have been investigated as potential anode materials due to their high theoretical capacities, structural diversity, and mechanical flexibility. mdpi.com Polythiophenes and their derivatives can undergo reversible n-doping/p-doping processes, which allows for the storage and release of lithium ions.

While research has focused on various thiophene-based polymers, the incorporation of the benzo[b]thiophene moiety could offer advantages such as enhanced thermal and electrochemical stability due to the fused benzene (B151609) ring. This compound can potentially serve as a monomer for the synthesis of novel conjugated polymers for LIB anodes. Through debrominative coupling polymerization methods, such as Yamamoto or Grignard metathesis (GRIM) polymerization, this compound could be polymerized to form a poly(benzo[b]thiophene) derivative with a unique electronic structure and morphology. The resulting polymer could be evaluated for its capacity, rate capability, and cycling stability as an anode material in lithium-ion batteries. rsc.org

Polymerization MethodPotential Polymer StructureDesired Properties for Anode Materials
Yamamoto CouplingPoly(2,3-benzo[b]thiophene)High specific capacity, good cycling stability, high rate capability
Stille CouplingAlternating copolymers with other aromatic unitsTunable electronic properties, improved processability

Industrial and Scalable Synthesis Considerations in Advanced Research

The transition of a chemical compound from a laboratory-scale curiosity to a widely used building block in industrial and advanced research settings depends on the availability of scalable and cost-effective synthetic methods. For this compound, several factors are important for its large-scale production.

One common laboratory-scale synthesis of this compound involves the bromination of benzo[b]thiophene. chemicalbook.com For industrial applications, this method would require careful control of the reaction conditions to ensure high selectivity for the desired 2,3-dibromo isomer and to minimize the formation of other brominated byproducts. The use of elemental bromine presents handling and safety challenges on a large scale, necessitating specialized equipment and procedures.

Alternative approaches could involve the cyclization of appropriately substituted benzene derivatives. For instance, a process starting from o-iodothioanisole and (trimethylsilyl)acetylene, followed by cyclization with bromine, has been reported to yield this compound. nih.govacs.org The scalability of such a process would depend on the cost and availability of the starting materials and reagents, as well as the efficiency and robustness of each synthetic step.

Considerations for the industrial synthesis of this compound would include:

Starting Material Cost and Availability: Utilizing readily available and inexpensive starting materials is crucial for economic viability.

Reaction Efficiency and Selectivity: High-yielding and highly selective reactions are necessary to maximize product output and minimize purification costs.

Process Safety: Avoiding hazardous reagents and reaction conditions is a primary concern in large-scale synthesis.

Environmental Impact: The development of green and sustainable synthetic routes with minimal waste generation is increasingly important.

The development of a robust and scalable synthesis for this compound would significantly enhance its accessibility for a wide range of applications in medicinal chemistry, materials science, and other areas of advanced research.

Conclusion and Future Research Directions

Current Challenges in 2,3-Dibromobenzo[b]thiophene Chemistry

The synthetic utility of this compound is intrinsically linked to the ability to selectively functionalize its C2 and C3 positions. However, achieving this selectivity presents a significant challenge.

Regioselectivity: A primary hurdle in the chemistry of this compound is controlling the regioselectivity of subsequent reactions. The electronic properties of the bromine atoms at the C2 and C3 positions are similar, making it difficult to selectively substitute one over the other. Traditional methods often result in a mixture of products, requiring tedious separation processes. Functionalization of carbon-hydrogen bonds at the C3 position of the parent benzothiophene (B83047) is notably more demanding than at the C2 position due to issues of regioselectivity. core.ac.uk This inherent difficulty is compounded in the dibrominated analogue where selective reaction at one of the C-Br bonds is desired.

Harsh Reaction Conditions: The synthesis of this compound can involve harsh reaction conditions, such as the use of excess bromine and high temperatures. rhhz.net These conditions can lead to the formation of byproducts and may not be compatible with sensitive functional groups on the starting materials, limiting the scope of substrates that can be used.

Limited Functionalization Methods: While cross-coupling reactions are commonly employed for the derivatization of this compound, the development of a broader range of selective functionalization methods is still needed. For instance, developing efficient methods for selective metal-halogen exchange at either the C2 or C3 position would open up new avenues for derivatization.

Prospects for Novel Derivatization and Application Development

Despite the challenges, this compound remains a valuable precursor for the synthesis of a wide array of 2,3-disubstituted benzo[b]thiophenes with potential applications in medicinal chemistry and materials science.

Medicinal Chemistry: Benzo[b]thiophene derivatives are known to exhibit a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. nih.govnih.gov The 2,3-dibromo precursor can be utilized to synthesize libraries of novel benzo[b]thiophene derivatives for biological screening. For example, palladium-catalyzed cross-coupling reactions can be employed to introduce diverse aryl or alkyl groups at the C2 and C3 positions, leading to new chemical entities with potentially enhanced therapeutic properties. dntb.gov.ua

Materials Science: The benzo[b]thiophene core is a key component in many organic semiconductors. researchgate.net The ability to introduce different substituents at the 2 and 3-positions of the benzo[b]thiophene ring allows for the fine-tuning of the electronic properties of the resulting materials. Derivatives of this compound could be explored as building blocks for novel organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). For instance, benzo[b]thieno[2,3-d]thiophene derivatives have been synthesized and utilized as solution-processable small molecular organic semiconductors for organic field-effect transistors. nih.govgreenchemistry-toolkit.org

A summary of potential applications for derivatives of this compound is presented in the table below.

Application AreaPotential Derivatives and Their Function
Medicinal Chemistry 2,3-Diarylbenzo[b]thiophenes as potential anticancer agents.
2-Amino-3-arylbenzo[b]thiophenes as potential antimicrobial agents.
Materials Science Poly(benzo[b]thiophene) derivatives for use in organic solar cells.
Fused benzo[b]thiophene systems as active layers in OFETs.

Green Chemistry Principles in Synthesis of Related Compounds

The growing emphasis on sustainable chemistry has spurred the development of greener synthetic methods for halogenated benzo[b]thiophenes. These principles aim to reduce the environmental impact of chemical processes by minimizing waste, using less hazardous substances, and improving energy efficiency. uniroma1.itresearchgate.net

Use of Greener Solvents and Reagents: Researchers are exploring the use of more environmentally friendly solvents, such as ethanol (B145695), to replace hazardous chlorinated solvents often used in bromination reactions. uniroma1.itresearchgate.net Furthermore, the use of sodium halides in combination with an oxidizing agent is being investigated as a safer alternative to elemental bromine for the synthesis of brominated heterocycles. uniroma1.itresearchgate.net

Milder Reaction Conditions: The development of catalytic systems that operate under milder conditions (lower temperatures and pressures) is a key goal of green chemistry. This not only reduces energy consumption but can also improve the selectivity of reactions and minimize the formation of byproducts. Photocatalytic and electrochemical methods are emerging as powerful tools for the synthesis of halogenated benzothiophenes under mild conditions. rhhz.net

Atom Economy: Synthetic methods are being designed to maximize the incorporation of all starting materials into the final product, a principle known as atom economy. This reduces the generation of waste. Catalytic reactions are often more atom-economical than stoichiometric reactions.

The table below summarizes some green chemistry approaches applicable to the synthesis of halogenated benzo[b]thiophenes.

Green Chemistry PrincipleApplication in Halogenated Benzo[b]thiophene Synthesis
Safer Solvents Replacement of chlorinated solvents with ethanol or water.
Safer Reagents Use of sodium halides with an oxidant instead of elemental bromine.
Energy Efficiency Development of photocatalytic and electrochemical methods that proceed at room temperature.
Waste Prevention Designing high-yield, atom-economical reactions to minimize byproduct formation.

Q & A

Basic: What are the most reliable synthetic routes to 2,3-dibromobenzo[b]thiophene?

Answer:
A robust method involves the Fiesselmann thiophene synthesis , which employs Friedel-Crafts acylation of aromatic substrates with 3-chlorobenzo[b]thiophene-2-carbonyl chlorides. Subsequent treatment with methyl thioglycolate in the presence of DBU (1,8-diazabicycloundec-7-ene) and calcium oxide facilitates cyclization to form the dibrominated derivative. This approach ensures regioselectivity at the 2,3-positions and is scalable for gram-scale preparations . Alternative routes include direct bromination of benzo[b]thiophene using bromine in acetic acid, though this requires careful control of stoichiometry to avoid over-bromination.

Basic: How is this compound characterized structurally?

Answer:
Nuclear Magnetic Resonance (NMR) spectroscopy is critical:

  • ¹H NMR : The two bromine atoms induce distinct deshielding effects. For example, protons adjacent to bromine at C2 and C3 appear as doublets in the aromatic region (δ 7.2–7.8 ppm).
  • ¹³C NMR : Carbons bonded to bromine (C2 and C3) resonate at ~115–125 ppm, while the thiophene ring carbons appear at 125–140 ppm.
  • High-Resolution Mass Spectrometry (HRMS) confirms the molecular ion peak at m/z 297.84 (C₈H₄Br₂S⁺) with isotopic patterns matching bromine .

Advanced: How can this compound be functionalized for complex heterocyclic systems?

Answer:
The compound serves as a precursor for polyfunctionalized enediynes and thiophene derivatives via bromine-lithium exchange . Treatment with n-butyllithium generates a dilithiated intermediate, which reacts with electrophiles (e.g., aldehydes, ketones) to introduce substituents. For example:

  • Reaction with CO₂ yields carboxylic acid derivatives.
  • Tandem ring-opening with alkynes produces enediynes under controlled conditions.
    This methodology is highly versatile for constructing π-extended systems relevant to organic semiconductors .

Advanced: What computational methods predict the electronic properties of this compound?

Answer:
Density-functional theory (DFT) with the Colle-Salvetti correlation-energy functional is employed to model electron density and local kinetic energy. Key findings include:

  • The bromine atoms significantly lower the HOMO-LUMO gap (ΔE ≈ 3.5 eV), enhancing electrophilicity.
  • Charge distribution analysis reveals electron-withdrawing effects at C2 and C3, directing nucleophilic attack to these positions.
    These insights guide the design of derivatives for optoelectronic applications .

Advanced: How do reaction conditions influence the regioselectivity of cross-coupling reactions with this compound?

Answer:
Suzuki-Miyaura coupling requires optimization of:

  • Catalyst : Pd(PPh₃)₄ outperforms Pd(OAc)₂ in aryl boronic acid coupling at C2.
  • Solvent : Toluene/water mixtures improve yields compared to THF.
  • Temperature : 80–100°C minimizes debromination side reactions.
    For sequential couplings, a protodeboronation strategy ensures selective functionalization at C2 before C3 .

Basic: What safety protocols are essential when handling this compound?

Answer:

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Conduct reactions in a fume hood due to potential bromine vapor release.
  • Waste Disposal : Quench residual bromine with sodium thiosulfate before aqueous neutralization. Refer to Prudent Practices in the Laboratory (Chapter 4) for risk assessment guidelines .

Advanced: What contradictions exist in reported synthetic yields, and how can they be resolved?

Answer:
Discrepancies in yields (e.g., 50–90% for Fiesselmann synthesis) arise from:

  • Impurity of starting materials : Recrystallize 3-chlorobenzo[b]thiophene-2-carbonyl chloride to >98% purity.
  • Moisture sensitivity : Use anhydrous calcium oxide to scavenge trace water during cyclization.
    Reproducibility is improved by strict adherence to stoichiometric ratios and inert atmospheres .

Advanced: How is this compound utilized in organic semiconductor research?

Answer:
Its derivatives are key in ambipolar field-effect transistors (FETs) . For example:

  • Diketopyrrolopyrrole (DPP)-thieno[3,2-b]thiophene copolymers exhibit balanced hole/electron mobility (µₕ/µₑ ≈ 1.2).
  • Bandgap engineering via substituent tuning (e.g., electron-deficient groups at C2/C3) enhances charge transport.
    These materials are characterized by grazing-incidence X-ray diffraction (GI-XRD) to assess crystallinity .

Basic: What are the solubility properties of this compound?

Answer:
The compound is sparingly soluble in polar solvents (e.g., water, methanol) but dissolves readily in:

  • Chlorinated solvents : Dichloromethane (CH₂Cl₂), chloroform.
  • Aromatic hydrocarbons : Toluene, xylene.
  • Dipolar aprotic solvents : DMF, DMSO (heating required).
    Recrystallization from ethanol/water mixtures yields pure crystals .

Advanced: How does steric hindrance at C2/C3 affect reactivity in nucleophilic aromatic substitution (SNAr)?

Answer:
Bromine’s steric bulk reduces reactivity toward bulky nucleophiles (e.g., tert-butoxide). Strategies to mitigate this include:

  • Microwave-assisted synthesis : Enhances reaction rates at elevated temperatures (120–150°C).
  • Use of smaller nucleophiles : Sodium methoxide or ammonia in DMF.
    Kinetic studies show a 10-fold rate decrease compared to mono-brominated analogs .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.